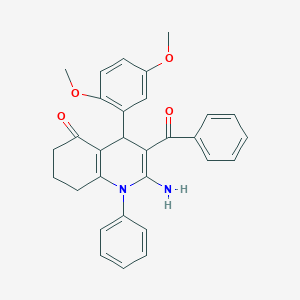
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound belongs to the class of tetrahydroquinoline derivatives and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that this compound may act through the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit analgesic effects, reducing pain in animal models. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potential as a multi-functional compound. This compound has been found to exhibit various biological activities, making it a versatile tool for researchers. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety of this compound in vivo.
Future Directions
There are several future directions for research on 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound interacts with enzymes and receptors in the body could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, future research could focus on the development of new synthesis methods for this compound, as well as the optimization of existing methods. Finally, further studies are needed to determine the potential applications of this compound in treating various diseases and conditions.
Synthesis Methods
The synthesis of 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been achieved through various methods. One of the most common methods involves the reaction of 2,5-dimethoxybenzaldehyde, 4-phenyl-2,6,7,8-tetrahydroquinoline-3-carbaldehyde, and ammonium acetate in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Scientific Research Applications
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one has been the subject of scientific research due to its potential applications in medicine. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential as an antioxidant, anticonvulsant, and antidepressant.
properties
Molecular Formula |
C30H28N2O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-1-phenyl-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H28N2O4/c1-35-21-16-17-25(36-2)22(18-21)26-27-23(14-9-15-24(27)33)32(20-12-7-4-8-13-20)30(31)28(26)29(34)19-10-5-3-6-11-19/h3-8,10-13,16-18,26H,9,14-15,31H2,1-2H3 |
InChI Key |
FASGELQLOILIAG-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304289.png)
![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)


![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
